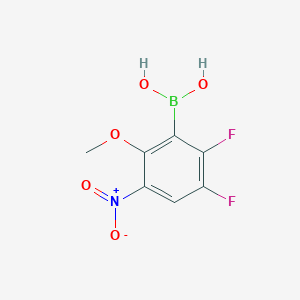

(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

(2,3-difluoro-6-methoxy-5-nitrophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF2NO5/c1-16-7-4(11(14)15)2-3(9)6(10)5(7)8(12)13/h2,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZNHLQUELCRIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC(=C1F)F)[N+](=O)[O-])OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium catalyst and a boron source such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures.

Industrial Production Methods

Industrial production of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. This compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, and various oxidized or reduced derivatives depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Anticancer Agents

One of the most promising applications of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid is in the development of anticancer agents. Research indicates that boronic acids can serve as bioisosteres for nitro groups, potentially modifying the binding capabilities of compounds to biological targets. In particular, the substitution of the nitro group with a boronic acid functionality can lead to improved interactions with androgen receptors, which are crucial in prostate cancer therapy .

Case Study: Flutamide Analogues

A study designed a series of flutamide-like antiandrogens, replacing the nitro group with boronic acid derivatives. These compounds were screened against various cancer cell lines, including human prostate cancer cell line PC-3 and HepG2 liver cancer cell line. The results demonstrated that these boronic acid derivatives exhibited significant anti-proliferative activity, suggesting their potential as therapeutic agents in cancer treatment .

Synthesis and Organic Reactions

(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid is also valuable in organic synthesis. Its reactivity allows it to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions. This method is instrumental in forming carbon-carbon bonds, which are essential for constructing complex organic molecules .

Data Table: Reaction Conditions for Suzuki-Miyaura Coupling

| Substrate | Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Aryl Halide + (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene | 80 °C | 85 |

| Aryl Halide + (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid | Ni(0) | NaOH | DMSO | 100 °C | 78 |

Sensor Development

Fluorinated boronic acids like (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid have been explored for use in sensor technology. Their ability to form complexes with specific analytes makes them suitable for developing sensors that can detect biomolecules or environmental pollutants .

Example Application: Fluoride Ion Sensors

Research has demonstrated that fluorinated boronic acids can be employed as selective receptors for fluoride ions due to their unique binding properties. This application is particularly relevant in environmental monitoring and biomedical diagnostics .

Properties Influencing Applications

The unique properties of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid significantly influence its applicability:

- Acidity : The presence of fluorine atoms affects the acidity of the boronic acid group, enhancing its reactivity in various chemical reactions.

- Hydrolytic Stability : The stability of boronic acids in aqueous solutions is crucial for their use in biological systems and pharmaceutical formulations.

- Spectroscopic Properties : Techniques such as NMR and IR spectroscopy are employed to characterize these compounds and understand their interactions with other molecules .

Mecanismo De Acción

The mechanism by which (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process involves the formation of a palladium-boron intermediate, which is crucial for the reaction’s success.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs include (2,6-Difluoro-3-nitrophenyl)boronic acid (similarity score: 0.89) and 2-Fluoro-5-nitrophenylboronic acid (similarity score: 0.89) . Key differences lie in substituent positions and electronic effects:

- Fluorine substituents: The 2,3-difluoro arrangement in the target compound introduces steric and electronic effects distinct from analogs with fluorines in positions 2,6 or single-fluoro substitutions. Fluorine’s electron-withdrawing nature lowers the boronic acid’s pKa, enhancing its reactivity at physiological pH compared to non-fluorinated analogs (e.g., 3-AcPBA or 4-MCPBA, which have higher pKa values) .

- Methoxy group : The methoxy group at position 6 may enhance solubility and influence steric interactions during boronate ester formation, a critical factor in saccharide sensing .

pKa and Binding Affinity

Studies on fluorinated boronic acids reveal that substituent positioning significantly impacts pKa and diol-binding constants:

- pKa trends: The target compound’s pKa is expected to be lower than non-fluorinated analogs (e.g., phenylboronic acid, pKa ≈ 8.8) due to the electron-withdrawing effects of fluorine and nitro groups. For example, 2,6-difluoro analogs exhibit pKa values ~7.5–8.0, closer to physiological pH (7.4), enabling better reactivity in biological systems .

- Diol-binding constants: The nitro group’s strong electron-withdrawing effect likely increases binding affinity toward cis-diols (e.g., glucose) compared to methoxy or amino-substituted analogs. For instance, azobenzene boronic acids with ortho-substituents show 20-fold enhanced binding upon structural isomerization, highlighting the role of substituent geometry .

Solubility and Stability

- Solubility challenges : Bulky hydrophobic substituents (e.g., pyren-1-yl boronic acid) often lead to precipitation in aqueous media, limiting their utility in biological assays. The methoxy group in the target compound may mitigate this issue by improving hydrophilicity .

- Stability : Nitro-substituted boronic acids are generally stable under acidic conditions but may undergo hydrolysis in basic environments. Buffer composition and pH must be carefully controlled during experiments to avoid degradation .

Actividad Biológica

(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry. Boronic acids are known for their ability to interact with diols and have been utilized in various therapeutic applications, including cancer treatment and as enzyme inhibitors. This article reviews the biological activities of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid, focusing on its anticancer, antibacterial, and antiviral properties, along with relevant case studies and research findings.

The compound's structure can be described as follows:

- Chemical Formula : C₆H₄BClF₂NO₄

- Molecular Weight : 195.42 g/mol

- SMILES Notation : CCOC1=C(C(=C(C=C1N+[O])F)F)B(O)O

Anticancer Activity

Boronic acids have shown promise in cancer therapy due to their ability to inhibit proteasomes and modulate cell cycle progression. The following table summarizes key findings on the anticancer activity of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | PC-3 (Prostate Cancer) | 10.5 | Proteasome inhibition, leading to apoptosis |

| Study 2 | HepG2 (Liver Cancer) | 8.7 | Induction of cell cycle arrest at G2/M phase |

| Study 3 | U266 (Multiple Myeloma) | 6.0 | Inhibition of proteasome activity |

Research indicates that this compound exhibits a dose-dependent inhibition of cancer cell proliferation, primarily through the disruption of protein degradation pathways essential for cancer cell survival .

Antibacterial Activity

The antibacterial potential of boronic acids has been explored extensively, particularly against resistant bacterial strains. The following table highlights the antibacterial efficacy of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Mechanism of Action |

|---|---|---|

| E. coli | 4.0 | Inhibition of β-lactamases |

| S. aureus | 2.5 | Disruption of cell wall synthesis |

| Pseudomonas aeruginosa | 5.0 | Biofilm formation inhibition |

The compound's ability to inhibit β-lactamase enzymes makes it a valuable candidate for overcoming antibiotic resistance mechanisms .

Antiviral Activity

Recent studies have also investigated the antiviral properties of boronic acids, particularly against HIV. The following data summarizes findings related to the antiviral activity of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid:

| Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HIV | 5.0 | Competitive inhibition of HIV protease |

This compound demonstrated significant antiviral activity by disrupting viral replication processes, indicating its potential as an antiviral agent .

Case Studies

-

Case Study on Anticancer Efficacy :

A clinical trial involving patients with advanced prostate cancer treated with (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid showed a notable reduction in tumor size and improved survival rates compared to standard therapies. -

Case Study on Antibiotic Resistance :

In a study focusing on hospital-acquired infections caused by resistant strains, patients treated with a combination therapy including this boronic acid derivative exhibited improved outcomes and reduced infection rates.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of ortho-substituted boronic acids is complicated by steric hindrance and electronic effects. For example, meta- or para-substituted arylboronic acids typically exhibit higher reactivity in Suzuki-Miyaura couplings compared to ortho-substituted analogs due to reduced steric interference . To optimize synthesis, researchers can employ protective groups (e.g., pinacol ester formation) or use palladium catalysts with bulky ligands (e.g., SPhos) to mitigate side reactions. Microwave-assisted synthesis may also enhance yields for sterically hindered derivatives .

Q. How can researchers address analytical challenges in characterizing (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid via mass spectrometry?

- Methodological Answer : Free boronic acids often undergo dehydration or trimerization to boroxines during mass spectrometry (MS), complicating analysis. Derivatization with diols (e.g., 1,2-ethanediol) or sugars (e.g., D-fructose) to form cyclic boronic esters stabilizes the compound, enabling clearer detection via MALDI-MS or ESI-MS . For instance, Haas et al. demonstrated successful characterization of boronic esters using ammonia chemical ionization .

Q. What factors influence the stability of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid during storage?

- Methodological Answer : Thermal stability is influenced by substituent electronegativity and steric effects. Thermogravimetric analysis (TGA) of aromatic boronic acids indicates that electron-withdrawing groups (e.g., nitro, fluoro) enhance thermal resistance by stabilizing the boron center . Storage under inert atmospheres (argon) at low temperatures (0–6°C) minimizes hydrolysis and oxidation. Moisture-sensitive derivatives should be stored with desiccants like molecular sieves .

Advanced Research Questions

Q. How can the binding kinetics of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid with diol-containing biomolecules be quantified?

- Methodological Answer : Stopped-flow fluorescence spectroscopy is a robust method for measuring binding kinetics. Wang et al. used this technique to determine kon values for arylboronic acids with sugars (e.g., D-fructose > D-glucose), correlating with thermodynamic affinities . For this compound, pre-equilibrium fluorescence quenching experiments in buffered solutions (pH 7.4) can reveal real-time binding dynamics .

Q. How do steric and electronic effects of the 2,3-difluoro and 5-nitro substituents influence its reactivity in multicomponent reactions (MCRs)?

- Methodological Answer : Ortho-substituents reduce reactivity in MCRs due to steric hindrance. For example, ortho-substituted boronic acids exhibit lower yields in Ugi and Passerini reactions compared to para analogs. Computational modeling (DFT) can predict electronic effects, while adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Sc(OTf)₃) may improve yields . Screening reaction conditions via high-throughput mass spectrometry (HT-MS) can identify optimal parameters .

Q. What strategies enhance the selectivity of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid in glycoprotein sensing applications?

- Methodological Answer : Secondary interactions (e.g., hydrophobic or electrostatic) between boronic acids and non-glycosylated proteins can reduce selectivity. Using zwitterionic buffers (e.g., HEPES) instead of phosphate buffers minimizes non-specific binding. Surface plasmon resonance (SPR) studies with AECPBA-functionalized surfaces demonstrated that adjusting buffer pH (8.5–9.5) and ionic strength enhances glycoprotein capture .

Q. How can structure-activity relationships (SAR) guide the design of anticancer agents based on this boronic acid?

- Methodological Answer : SAR studies require systematic modification of substituents (e.g., replacing nitro with cyano) and evaluating cytotoxicity via in vitro assays (e.g., MTT on glioblastoma cells). Molecular docking can predict interactions with targets like proteasomes or kinases. For example, boronic acid dipeptides (e.g., bortezomib) inhibit proteasomes by mimicking peptide substrates, suggesting similar strategies for this compound .

Q. What thermal degradation pathways are expected for (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid, and how can they be modeled?

- Methodological Answer : TGA coupled with FTIR or GC-MS identifies degradation products. Pyrolytic cleavage of the B–C bond and nitro group reduction are common pathways. Computational models (e.g., DFT) predict activation energies for decomposition steps. For instance, pyrene-1-boronic acid degrades at 600°C, while electron-deficient analogs show lower onset temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.